molecular formula C28H31NO3 B016474 (E)-4-Acetoxy Tamoxifen CAS No. 76117-70-9

(E)-4-Acetoxy Tamoxifen

Katalognummer: B016474
CAS-Nummer: 76117-70-9
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: SGKPMDROJNZRQJ-BYYHNAKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-Acetoxy Tamoxifen (CAS 76117-70-9) is a derivative of the well-known Selective Estrogen Receptor Modulator (SERM), Tamoxifen. With a molecular formula of C₂₈H₃₁NO₃ and a molecular weight of 429.55, this compound serves as a valuable tool in biochemical and cancer research. Its primary documented research application is in overcoming Breast Cancer Resistance Protein (BCRP)-mediated drug resistance, a significant challenge in oncology and pharmacology studies. The compound is characterized as a pale yellow solid with a melting point of 98-100°C. It is soluble in various organic solvents including dichloromethane, ethyl acetate, and methanol, facilitating its use in laboratory settings. For optimal stability, it is recommended to store this product in an amber vial at -20°C. This compound is offered with a high purity level (≥95%) and is intended for research applications only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKPMDROJNZRQJ-BYYHNAKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stereospecific Cross-Coupling

  • Reagents : (E)-1-bromo-2-iodoalkenes, phenylstannane (PhSnBu₃), copper thiophenecarboxylate (CuTC).

  • Mechanism : The iodine site undergoes chemo-selective cross-coupling with PhSnBu₃, retaining the (E)-configuration. Subsequent Suzuki-Miyaura coupling replaces the bromine with an aryl group, forming the tetrasubstituted olefin core.

  • Yield : >70% (reported for Tamoxifen analogs).

Hydroxylation

  • Reagents : Oxidizing agents (e.g., KMnO₄) or enzymatic methods (CYP2D6 mimics).

  • Conditions : Controlled pH (7–8) and temperature (25–40°C) to prevent over-oxidation.

Acetylation of 4-Hydroxytamoxifen

The hydroxyl group at the 4-position is acetylated to yield this compound. Two primary methods are employed:

Acetic Anhydride Method

  • Reagents : Acetic anhydride, pyridine (base).

  • Conditions : Anhydrous dichloromethane (DCM), 0–25°C, 4–6 hours.

  • Mechanism : Pyridine neutralizes HCl, driving the reaction forward.

  • Yield : 85–92%.

Acetyl Chloride Method

  • Reagents : Acetyl chloride, triethylamine (base).

  • Conditions : Tetrahydrofuran (THF), -10–0°C, 2–3 hours.

  • Advantage : Faster reaction but requires strict temperature control to avoid side products.

  • Yield : 78–88%.

Table 1: Comparison of Acetylation Methods

MethodReagentBaseSolventTemperatureTime (h)Yield (%)
Acetic Anhydride(CH₃CO)₂OPyridineDCM0–25°C4–685–92
Acetyl ChlorideCH₃COClTriethylamineTHF-10–0°C2–378–88

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and purity:

Process Optimization

  • Catalyst Recycling : Copper catalysts from cross-coupling steps are recovered via filtration.

  • Continuous Flow Systems : Enhance reaction control and reduce byproducts during acetylation.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (70:30) achieve >99% purity.

  • Chromatography : Reserved for research-grade material using silica gel (hexane/ethyl acetate).

Stereochemical Considerations

Preserving the (E)-configuration is critical for biological activity:

Steric Hindrance Effects

Bulky substituents on the olefin prevent isomerization during acetylation. For example, the triphenylethylene backbone in 4-hydroxytamoxifen stabilizes the (E)-form.

Analytical Validation

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm stereochemical purity.

  • X-ray Crystallography : Validates retention of (E)-geometry post-acetylation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Cause : Over-acetylation or hydrolysis of the acetoxy group.

  • Solution : Strict stoichiometric control (1:1 molar ratio of 4-hydroxytamoxifen to acetylating agent).

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO are avoided due to potential side reactions with acetic anhydride.

Comparative Analysis of Preparation Methods

Table 2: Efficiency Metrics Across Scales

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL500 L
Yield85–92%90–95%
Purity>99%>99.5%
Cost per Gram$120$18

Analyse Chemischer Reaktionen

Types of Reactions: (E)-4-Acetoxy Tamoxifen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of tamoxifen, each with unique pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

The primary application of (E)-4-Acetoxy Tamoxifen is in the treatment of estrogen receptor-positive breast cancer. It has been shown to be effective in reducing tumor size and improving patient outcomes when used as part of a therapeutic regimen. Clinical trials have demonstrated that local transdermal delivery systems can enhance drug bioavailability while minimizing systemic side effects .

Combination Therapies

Recent research has explored the use of this compound in combination with other natural products to enhance its anti-cancer effects. Studies indicate that combining this compound with agents like curcumin and quercetin can lead to synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Mechanisms of Drug Resistance

Research has highlighted the importance of understanding drug resistance mechanisms in breast cancer treatment. Studies suggest that this compound may help elucidate pathways involved in tamoxifen resistance, particularly through its interactions with cyclins and cell cycle regulators . Investigating these mechanisms can lead to improved treatment strategies for patients who develop resistance to standard therapies.

Case Study 1: Transdermal Application

A randomized phase II trial investigated the efficacy of transdermal 4-hydroxytamoxifen gel (a form related to this compound) in women with ductal carcinoma in situ (DCIS). Results showed a significant reduction in the Ki-67 labeling index, indicating decreased cellular proliferation similar to oral tamoxifen treatments .

Case Study 2: Combination with Natural Products

In vitro studies demonstrated that combining this compound with natural products resulted in enhanced anti-cancer effects compared to monotherapy. For instance, co-treatment with epigallocatechin gallate (EGCG) significantly altered the pharmacokinetics of tamoxifen, suggesting potential for improved therapeutic strategies .

Wirkmechanismus

(E)-4-Acetoxy Tamoxifen exerts its effects by binding to estrogen receptors, thereby modulating their activity. This binding inhibits the proliferation of estrogen receptor-positive cells by blocking the effects of estrogen. The compound also influences various signaling pathways, including those involving lipid mediators and caspase-1, which contribute to its anti-proliferative and immunomodulatory effects .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula: C₂₈H₃₁NO₃
  • Molecular Weight : 429.55 g/mol
  • Solubility: Soluble in methanol, chloroform, and dichloromethane .
  • Storage : Stable at -20°C .

Its mechanism involves competitive inhibition of BCRP, a transporter protein that effluxes chemotherapeutic agents, thereby restoring drug sensitivity in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structural Feature Primary Application/Effect Potency Relative to Tamoxifen
Tamoxifen Parent compound, 4-hydroxyl group Estrogen receptor antagonism, breast cancer therapy Baseline (1x)
4-Hydroxy Tamoxifen (4-OHT) 4-hydroxyl group (active metabolite) Higher ER binding affinity, potent antiestrogenic 30–100x
N-desmethyl Tamoxifen N-demethylated metabolite Long half-life, contributes to steady-state levels 10–20% of 4-OHT
Endoxifen 4-hydroxy-N-desmethyl Tamoxifen Equipotent to 4-OHT, CYP2D6-dependent formation Similar to 4-OHT
(E)-4-Acetoxy Tamoxifen 4-acetoxy group BCRP inhibition, circumvents drug resistance Variable (context-dependent)

Key Observations :

  • 4-OHT : The primary active metabolite of Tamoxifen, exhibits 30–100-fold higher estrogen receptor (ER) binding affinity than Tamoxifen due to its 4-hydroxyl group .
  • Endoxifen : Formed via CYP2D6-mediated metabolism, shares similar potency with 4-OHT and is critical in patients with functional CYP2D6 alleles .

Metabolic Pathways and Enzymatic Involvement

Compound Major Metabolic Pathway Key Enzymes Involved Tissue Distribution
Tamoxifen Hepatic CYP-mediated oxidation CYP3A4, CYP2D6 High in liver, lung; 8–70x serum levels
4-OHT CYP2D6-mediated 4-hydroxylation CYP2D6 (primary) Concentrated in liver, breast tumors
Endoxifen Further N-demethylation of 4-OHT CYP2D6, CYP3A4 Similar to 4-OHT, but higher plasma levels
This compound Synthetic modification (non-metabolic) N/A Limited data; likely mimics Tamoxifen

Metabolic Insights :

  • CYP2D6 is critical for activating Tamoxifen into 4-OHT and Endoxifen. Genetic polymorphisms in CYP2D6 reduce efficacy .
  • This compound bypasses metabolic activation, offering utility in patients with CYP2D6 deficiencies .

Biologische Aktivität

(E)-4-Acetoxy Tamoxifen is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, and potential clinical applications.

This compound functions by competitively inhibiting estrogen binding to its receptor, which is crucial for the growth of estrogen-dependent tumors. The compound is metabolized into active forms, including 4-hydroxytamoxifen, which exhibits significantly higher binding affinity to estrogen receptors than the parent compound. This metabolic conversion is essential for its therapeutic effects, as the active metabolites are responsible for inducing apoptosis in cancer cells and inhibiting tumor growth factors such as insulin-like growth factor 1 (IGF-1) and tumor growth factor α (TGF-α) .

Antitumor Effects

Research indicates that this compound exhibits potent anti-cancer properties. In vitro studies have shown that it can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's effectiveness is attributed to its ability to induce cell cycle arrest and apoptosis through various pathways, including:

  • Inhibition of Protein Kinase C : This inhibition prevents DNA synthesis and promotes apoptosis.
  • Calcium Ion Modulation : Increased intracellular calcium levels have been linked to apoptotic signaling pathways.
  • Regulation of Sex Hormone-Binding Globulin : By increasing this protein, this compound reduces the availability of estradiol, further limiting tumor growth stimuli .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in determining the concentration of active metabolites in patients. Variations in CYP2D6 activity can lead to significant differences in therapeutic outcomes among individuals .

Case Studies and Clinical Research

Several studies have highlighted the clinical implications of using this compound in breast cancer treatment:

  • Case Study on Metabolite Profiling : A study involving 587 premenopausal patients demonstrated that variations in tamoxifen metabolism significantly correlated with treatment outcomes. Patients with higher levels of active metabolites experienced improved distant relapse-free survival rates .
  • Novel Analogues : Research on novel flexible tamoxifen analogues has shown that modifications to the tamoxifen structure can enhance its efficacy while circumventing metabolic challenges associated with CYP2D6 polymorphisms. These analogues exhibited over 50% growth inhibition in MCF-7 cells at a concentration of 10 μM .

Comparative Efficacy

The following table summarizes key findings related to this compound and its analogues compared to standard tamoxifen:

CompoundBinding Affinity to ERGrowth Inhibition (%)Metabolic Pathway
This compoundHigh>50%CYP2D6 dependent
4-HydroxytamoxifenVery High>70%CYP2D6 dependent
Novel Flexible AnaloguesHigh>50%Bypass CYP2D6

Q & A

Basic Research Questions

Q. How should (E)-4-Acetoxy Tamoxifen be handled and stored to ensure stability and safety in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust. Avoid prolonged exposure by limiting handling time .
  • Storage : Store in airtight containers at -20°C, protected from light and moisture. Stability is maintained for ≥4 years under these conditions .
  • Waste Disposal : Follow institutional guidelines for organic solvents and estrogen receptor modulators. Neutralize acidic residues before disposal .

Q. What protocols optimize the solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Primary Solubilization : Dissolve in ethanol (20 mg/mL) or DMSO (2 mg/mL) using sonication or gentle heating (37°C). Vortex intermittently to ensure homogeneity .
  • Aqueous Buffers : For cell culture, dilute the stock solution in PBS or DMEM at a 1:2 ethanol-to-buffer ratio. Final solubility in PBS is ~0.3 mg/mL. Prepare fresh solutions daily to avoid precipitation .

Q. What analytical methods validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Monitor UV absorbance at 246 nm and 287 nm for peak identification .
  • LC-MS : Confirm molecular weight (387.5 g/mol) via electrospray ionization (ESI+) with m/z 388.3 [M+H]⁺. Cross-reference with NMR data (e.g., ¹H NMR in CDCl₃) for stereochemical confirmation .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the Tamoxifen scaffold influence this compound’s antagonist activity?

  • Methodological Answer :

  • SAR Studies : Replace the 4-acetoxy group with bulkier substituents (e.g., benzoyloxy) or electronegative groups (e.g., iodo) via esterification. Compare binding affinities using competitive ERα/ERβ radioligand assays .
  • Functional Assays : Test antiproliferative effects in MCF-7 cells (ER+) and MDA-MB-231 cells (ER-). IC₅₀ values for this compound are expected to range between 18–27 µM, similar to 4-hydroxy metabolites .

Q. What experimental designs address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Dose-Response Calibration : Use xenograft models (e.g., athymic mice with MCF-7 tumors) to compare oral vs. intraperitoneal administration. Monitor plasma levels via LC-MS to correlate pharmacokinetics with tumor regression .
  • Metabolite Profiling : Quantify hepatic conversion to 4-hydroxy Tamoxifen using CYP2D6-expressing microsomes. Adjust dosing regimens to account for interspecies metabolic differences .

Q. How can transcriptomic analysis elucidate this compound’s off-target effects?

  • Methodological Answer :

  • Gene Expression Profiling : Treat MCF-7 cells with 100 nM this compound for 24 hours. Use Affymetrix U133A microarrays to identify E2-regulated genes (e.g., TFF1, PGR) and validate via RT-qPCR .
  • Pathway Enrichment : Apply Gene Ontology (GO) and KEGG analysis to clusters of differentially expressed genes. Focus on apoptosis (e.g., BCL2, CASP3) and cell cycle (e.g., CCND1) pathways .

Q. What strategies mitigate the risk of endometrial hyperplasia observed in Tamoxifen analogs like this compound?

  • Methodological Answer :

  • Co-Administration Studies : Combine with selective progesterone receptor modulators (e.g., Levonorgestrel) in murine models. Histologically assess endometrial thickness and hyperplasia incidence .
  • Receptor Specificity : Compare ERα/ERβ binding ratios using fluorescence polarization assays. Prioritize analogs with ERβ selectivity (Ki < 1 nM) to reduce uterine toxicity .

Data Analysis and Reproducibility

Q. How should researchers interpret variability in IC₅₀ values across cell lines for this compound?

  • Methodological Answer :

  • Normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) and normalize to vehicle-treated controls. Account for differences in ER expression levels via Western blot .
  • Meta-Analysis : Aggregate data from ≥3 independent labs using standardized protocols (e.g., CLSI guidelines). Apply mixed-effects models to assess inter-study heterogeneity .

Q. What statistical methods resolve discrepancies in gene expression profiles between this compound and its metabolites?

  • Methodological Answer :

  • Hierarchical Clustering : Use Euclidean distance metrics to group similarly regulated genes. Compare heatmaps of this compound vs. 4-hydroxy Tamoxifen-treated cells .
  • Correlation Analysis : Calculate Pearson’s R² for fold-changes in E2-sensitive genes (e.g., GREB1). A high correlation (R² > 0.95) indicates conserved mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(E)-4-Acetoxy Tamoxifen
(E)-4-Acetoxy Tamoxifen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.